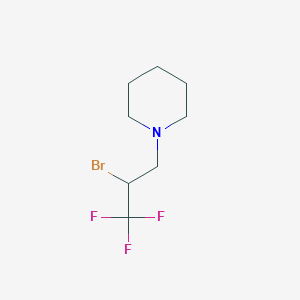
1-(2-Bromo-3,3,3-trifluoropropyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromo-3,3,3-trifluoropropyl)piperidine: is a chemical compound with the molecular formula C8H13BrF3N and a molecular weight of 260.09 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a 2-bromo-3,3,3-trifluoropropyl group. It is used primarily in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 1-(2-Bromo-3,3,3-trifluoropropyl)piperidine typically begins with the reaction of piperidine with 2-bromo-3,3,3-trifluoropropene.
Reaction Conditions: The reaction is usually carried out under controlled temperature conditions to ensure the formation of the desired product.
Catalysts and Reagents: Common reagents used in the synthesis include hydrogen bromide and trifluoropropene.
Industrial Production Methods:
Scale-Up: Industrial production involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity.
Purification: The product is typically purified using techniques such as distillation or recrystallization to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: 1-(2-Bromo-3,3,3-trifluoropropyl)piperidine can undergo nucleophilic substitution reactions due to the presence of the bromine atom.
Addition Reactions: The compound can participate in addition reactions, particularly with nucleophiles.
Cycloaddition Reactions: It can also be involved in cycloaddition reactions to form various cyclic compounds.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in reactions with this compound include amines and thiols.
Reaction Conditions: Reactions are typically carried out under mild to moderate temperatures to prevent decomposition of the compound.
Major Products:
Substituted Piperidines: Products of nucleophilic substitution reactions include various substituted piperidines.
Cyclic Compounds: Cycloaddition reactions yield a range of cyclic compounds.
Applications De Recherche Scientifique
Chemistry:
Synthetic Intermediate: 1-(2-Bromo-3,3,3-trifluoropropyl)piperidine is used as a synthetic intermediate in the preparation of more complex fluorinated organic compounds.
Biology and Medicine:
Pharmaceutical Research: The compound is investigated for its potential use in the development of new pharmaceuticals due to its unique chemical structure.
Industry:
Fluoropolymer Production: It is used as a monomer in the production of fluoropolymers, which have applications in various industries.
Mécanisme D'action
Molecular Targets and Pathways:
Comparaison Avec Des Composés Similaires
2-Bromo-3,3,3-trifluoropropene: This compound is similar in structure and is used in similar applications, such as in the synthesis of fluorinated organic compounds.
3,3,3-Trifluoropropylamine: Another similar compound used in organic synthesis.
Uniqueness:
Propriétés
IUPAC Name |
1-(2-bromo-3,3,3-trifluoropropyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrF3N/c9-7(8(10,11)12)6-13-4-2-1-3-5-13/h7H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUVNSMUEFJOGCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1,3,4,5-Tetrahydrobenzo[cd]indazole](/img/structure/B2630112.png)
![1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane](/img/structure/B2630114.png)
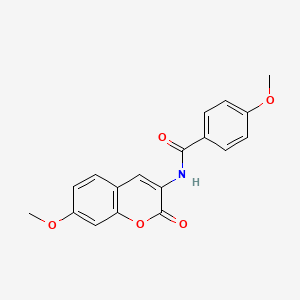
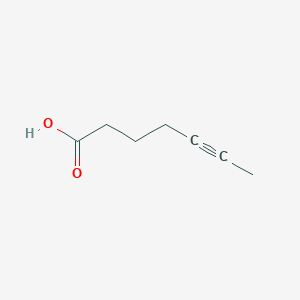
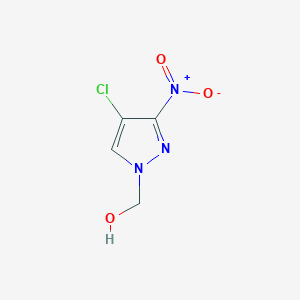
![3-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-7,8-dimethoxy-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2630122.png)
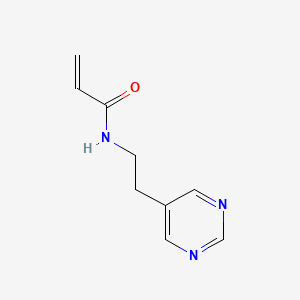

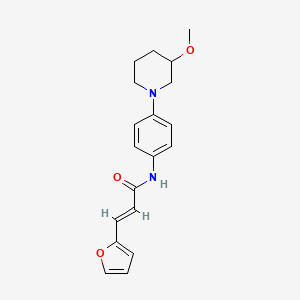
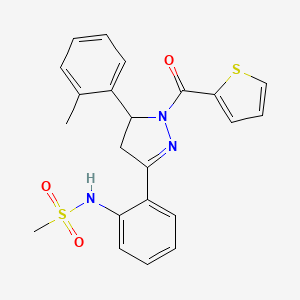
![6-(2-(2,4-dimethylphenyl)-2-oxoethyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2630128.png)

![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-naphthamide hydrochloride](/img/structure/B2630133.png)
![N'-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N-(2-methylpropyl)ethanediamide](/img/structure/B2630135.png)
